molecular formula C7H5BF2O4 B060524 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid CAS No. 190903-71-0

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid

Cat. No. B060524
M. Wt: 201.92 g/mol
InChI Key: OTTIPUIRDXSIBG-UHFFFAOYSA-N
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Patent
US07211595B2

Procedure details

A solution of 5-bromo-2,2-difluorobenzodioxole (1.18 g, 4.97 mmol) in anhydrous diethyl ether (8 mL) at −78° C. was treated with 2.5M n-BuLi in hexane (2.4 mL, 5.97 mmol), stirred for 1 hour, and treated with triisopropyl borate (1.5 mL, 6.46 mmol). The mixture was slowly warmed to room temperature and stirred for about 18 hours. The reaction was quenched with saturated NH4Cl/10% HCl and extracted with ethyl acetate. The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was used directly without further purification. 1H NMR (CD3OD) δ 7.26-7.11 (m, 3H).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](Br)=[CH:5][C:4]2[O:8][C:9]([F:12])([F:11])[O:10][C:3]=2[CH:2]=1.[Li]CCCC.CCCCCC.[B:24](OC(C)C)([O:29]C(C)C)[O:25]C(C)C>C(OCC)C>[F:11][C:9]1([F:12])[O:10][C:3]2[CH:2]=[CH:1][C:6]([B:24]([OH:29])[OH:25])=[CH:5][C:4]=2[O:8]1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
C1=CC2=C(C=C1Br)OC(O2)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2.4 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for about 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl/10% HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was used directly without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1(OC2=C(O1)C=CC(=C2)B(O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.